
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as BRD73954, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrrolidine carboxamide family and has been extensively studied for its mechanism of action and its effects on various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide is mainly attributed to its ability to modulate specific protein-protein interactions. This compound binds to a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By binding to BRD4, 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide can inhibit its activity and subsequently affect the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis. In neurodegenerative diseases, 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide has been found to have neuroprotective effects and can potentially prevent the death of neurons. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its specificity towards BRD4. This compound can selectively bind to BRD4 and inhibit its activity, which makes it a valuable tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide is its solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. Additionally, the development of more potent and selective BRD4 inhibitors can potentially lead to the development of novel treatments for various diseases. Another future direction is to study the effects of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide on other biological processes and pathways to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of 5-bromopyridin-3-amine with N,N-dimethylpyrrolidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide has been found to have neuroprotective effects and can potentially be used as a treatment for these diseases. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in treating inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-15(2)12(17)11-4-3-5-16(11)10-6-9(13)7-14-8-10/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMRNCQECMNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

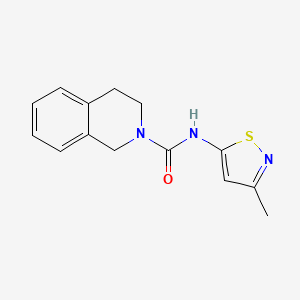

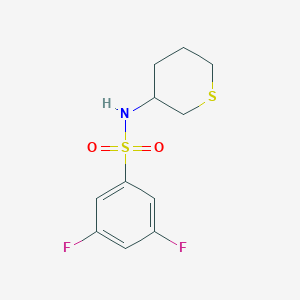

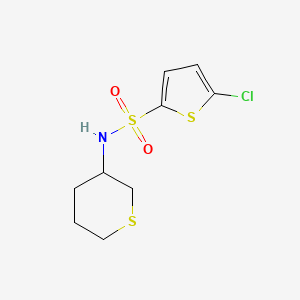
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
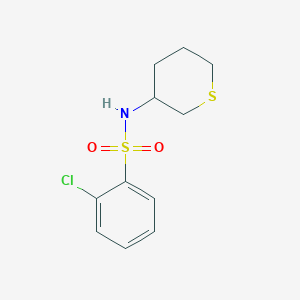

![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
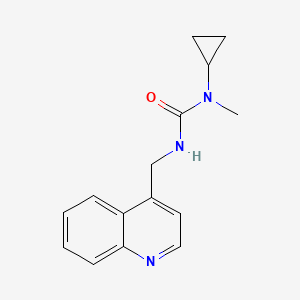
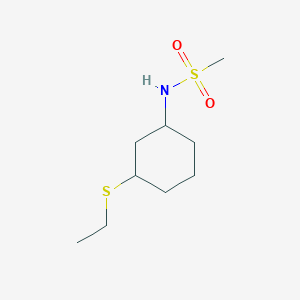
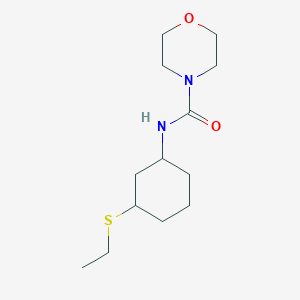
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
